6-Bromo-4-chloropyrido[2,3-d]pyrimidine
Overview
Description
6-Bromo-4-chloropyrido[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H3BrClN3. It is a derivative of pyrido[2,3-d]pyrimidine, which is a fused bicyclic system containing both pyridine and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloropyrido[2,3-d]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-5-bromonicotinic acid.
Cyclization: The starting material undergoes cyclization with formic acid, triethyl orthoformate, or formamide to form 6-bromopyrido[2,3-d]pyrimidin-4-ol.
Chlorination: The 6-bromopyrido[2,3-d]pyrimidin-4-ol is then chlorinated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloropyrido[2,3-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an amine would yield an amino derivative of the compound .
Scientific Research Applications
6-Bromo-4-chloropyrido[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and antiviral agents.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool compound in studies investigating the function of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloropyrido[2,3-d]pyrimidine depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: This compound is structurally similar but contains a thiophene ring instead of a pyridine ring.
4-Chloro-6-methylpyrido[2,3-d]pyrimidine: This compound has a methyl group instead of a bromine atom at the 6-position.
Uniqueness
6-Bromo-4-chloropyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
6-Bromo-4-chloropyrido[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by case studies and relevant data.
This compound has the molecular formula CHBrClN and features a pyrido[2,3-d]pyrimidine scaffold. Its structure allows for various chemical reactions, including nucleophilic substitutions and potential applications in synthesizing biologically active derivatives.
Antitumor Activity
Research indicates that compounds based on the pyrido[2,3-d]pyrimidine structure exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit key enzymes involved in purine biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for tumor cell proliferation. A study highlighted the potency of this compound as an inhibitor of tumor cell growth through selective transport mechanisms involving folate receptors (FR) .
The mechanism by which this compound exerts its biological effects is primarily through inhibition of critical enzymes involved in nucleotide synthesis. The compound selectively targets enzymes like dihydrofolate reductase (DHFR) and various kinases, disrupting cellular proliferation pathways .
Case Studies
- Inhibition of Cancer Cell Lines : In vitro studies demonstrated that this compound derivatives showed significant cytotoxicity against several cancer cell lines. For example, one derivative exhibited an IC value of 1.18 µM against HEPG2 liver cancer cells, outperforming standard chemotherapeutic agents .
- Targeting Kinases : A detailed investigation into the activity against tyrosine kinases revealed that pyrido[2,3-d]pyrimidine derivatives can inhibit signaling pathways crucial for cancer progression. This includes inhibition of BCR-ABL and other related kinases .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
6-bromo-4-chloropyrido[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-4-1-5-6(9)11-3-12-7(5)10-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOCJQZPMNEQJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=NC=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680739 | |
Record name | 6-Bromo-4-chloropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215787-31-7 | |
Record name | 6-Bromo-4-chloropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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